molecular formula C12H16ClNO2 B14839743 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine

4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine

Cat. No.: B14839743
M. Wt: 241.71 g/mol
InChI Key: XXKUXJDXTMRMPH-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of pyridine, featuring tert-butoxy, chloro, and cyclopropoxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopropyl alcohol.

    Formation of Cyclopropyl Ether: Cyclopropyl alcohol is reacted with a suitable base to form the cyclopropyl ether intermediate.

    Introduction of Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable catalyst.

    Final Product Formation: The final product, this compound, is obtained through purification and isolation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Advanced purification techniques like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of oxidized pyridine compounds.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2-chloro-3-cyclopropoxypyridine: Similar structure but with a tert-butyl group instead of tert-butoxy.

    2-Chloro-3-cyclopropoxypyridine: Lacks the tert-butoxy group.

    4-Tert-butoxy-2-chloropyridine: Lacks the cyclopropoxy group.

Uniqueness

4-Tert-butoxy-2-chloro-3-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

XXKUXJDXTMRMPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=C1)Cl)OC2CC2

Origin of Product

United States

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